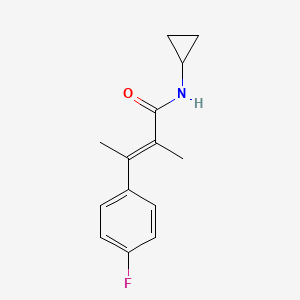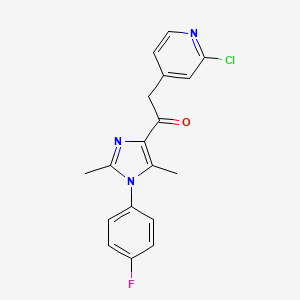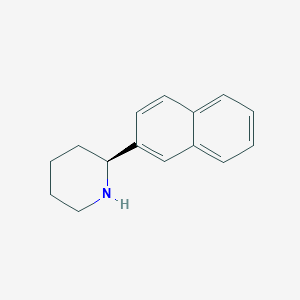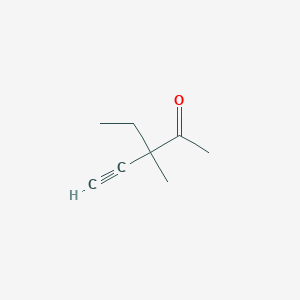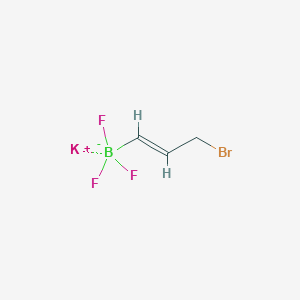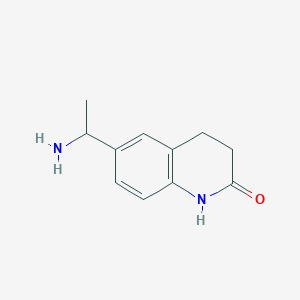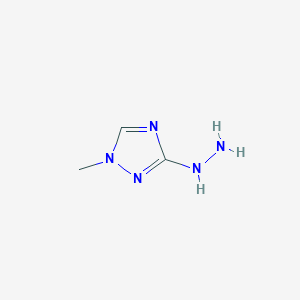![molecular formula C11H10Cl2N2O B15200695 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 9th position. Pyridoindoles are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dichloroindole with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms at the 6th and 7th positions can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-one.
Reduction: Formation of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Substitution: Formation of various substituted pyridoindoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Wirkmechanismus
The mechanism of action of 6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to and inhibits the activity of certain enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It interferes with signaling pathways that regulate cell growth, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the chlorine atoms and hydroxyl group, resulting in different biological activities.
6,7-Dichloro-1H-pyrido[4,3-b]indole: Lacks the tetrahydro and hydroxyl groups, affecting its chemical reactivity and biological properties.
Uniqueness
6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which contribute to its distinct chemical reactivity and potent biological activities. Its ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H10Cl2N2O |
|---|---|
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol |
InChI |
InChI=1S/C11H10Cl2N2O/c12-6-3-8(16)9-5-4-14-2-1-7(5)15-11(9)10(6)13/h3,14-16H,1-2,4H2 |
InChI-Schlüssel |
QLBCPAHVYIQWNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1NC3=C2C(=CC(=C3Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


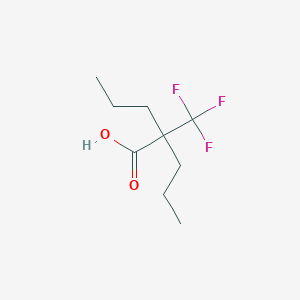
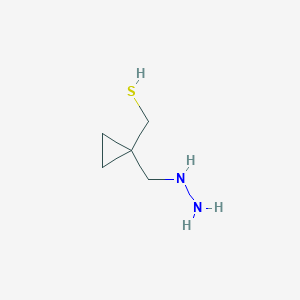
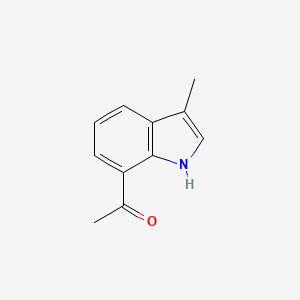
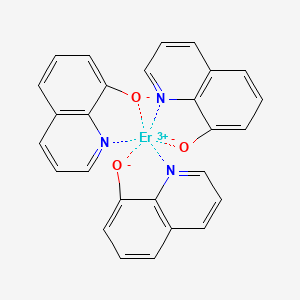
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
